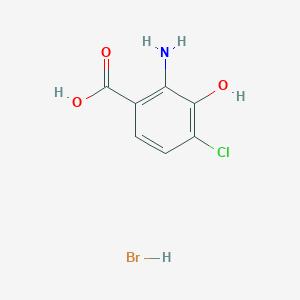

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWYROJWKWCLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide typically involves the chlorination of 3-hydroxybenzoic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve ammonia or an amine source under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide has the molecular formula . The presence of amino, chloro, and hydroxyl groups on the benzoic acid structure allows for diverse chemical reactions and interactions, making it a potentially valuable building block in synthesizing more complex molecules .

Synthesis and Preparation

While specific synthetic routes for this compound are not detailed in the provided search results, the preparation of related compounds such as 3-amino-4-hydroxybenzoic acids involves several steps. These include:

- Nitration: A p-halobenzoic acid or ester is reacted with nitric acid in an acidic medium to yield a 3-nitro-4-halobenzoic acid or ester .

- Reduction: The nitro group is then reduced to an amino group, often through catalytic hydrogenation or using reducing agents like SnCl2 .

- Halogenation: Halogenation of compounds such as 3-hydroxyanthranilic acid can be achieved using a solution of elemental halogen in acetic acid or other suitable solvents .

Potential Applications

The search results suggest the potential applications of compounds similar in structure to this compound in several areas:

- Polymer Chemistry: 3-Amino-4-hydroxybenzoic acids are valuable in the preparation of AB polybenzoxazole ordered polymers . High purity of these compounds is crucial for forming high molecular weight AB polybenzoxazoles .

- Medicinal Chemistry: 3-Hydroxy anthranilic acid derivatives have shown potential in preventing or treating neurodegeneration related to conditions such as stroke, cerebral ischaemia, hypoxia, epilepsy, Alzheimer's disease, multi-infarct dementia, Huntington's disease, and AIDS dementia complex .

- Inhibitors: Metabolites like 4-chloro-3-hydroxyanthranilic acid have been identified as potent inhibitors of certain metabolic processes .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of oxidative enzymes or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

4-Bromo-2-(dimethylamino)benzoic Acid Hydrochloride

- Structure: Position 4 bromo, position 2 dimethylamino, and a hydrochloride salt.

- Molecular Formula: C₉H₁₀NO₂Br·HCl.

- Key Differences: Replaces the amino group with a dimethylamino substituent, altering electronic properties and steric hindrance. Hydrochloride salt instead of hydrobromide, affecting solubility and crystalline stability .

- Applications: Likely used in synthetic intermediates for pharmaceuticals due to its modified amino group.

4-Amino-3-hydroxybenzoic Acid

- Structure: Position 4 amino and position 3 hydroxy groups; lacks halogen substituents.

- Key Differences :

- Applications: Potential precursor in dye synthesis or antimicrobial agents.

2-Amino-4,6-dibromobenzoic Acid

- Structure: Position 2 amino, positions 4 and 6 bromo.

- Molecular Formula: C₇H₅Br₂NO₂.

- Key Differences :

- Applications : Halogen-rich structure may enhance binding in enzyme inhibition studies.

Citalopram Hydrobromide

- Structure : A selective serotonin reuptake inhibitor (SSRI) with a hydrobromide salt.

- Key Differences :

- Applications : Clinically used for depression, highlighting the therapeutic relevance of hydrobromide salts.

2-Bromo-4-cyanobenzoic Acid

- Structure: Position 2 bromo, position 4 cyano.

- Molecular Formula: C₈H₄BrNO₂.

- Key Differences: Cyano group introduces strong electron-withdrawing effects, contrasting with the hydroxyl and amino groups in the target compound. Neutral form limits ionic interactions .

- Applications : Intermediate in agrochemical or material science synthesis.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Table 2: Pharmacological and Physicochemical Insights

Research Implications and Gaps

- Halogen Effects: Chlorine and bromine in the target compound may improve binding affinity in enzyme targets compared to non-halogenated analogs .

- Metabolite Role: Further research is needed to elucidate the biological significance of this compound as a metabolite .

Biological Activity

2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide (ACBAH) is a chemical compound with significant biological activity, primarily attributed to its interaction with specific enzymes and its potential therapeutic properties. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Composition

- Molecular Formula : C7H6ClNO3·HBr

- Molecular Weight : 268.49 g/mol

ACBAH functions as an inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) , which is crucial in the kynurenine pathway of tryptophan metabolism. The inhibition of HAAO leads to the accumulation of 3-hydroxyanthranilate, which is subsequently converted to quinolinate, an important metabolite involved in NAD+ biosynthesis.

Biochemical Pathway

The biochemical pathway affected by ACBAH includes:

- Conversion of 3-hydroxyanthranilate to quinolinate .

- Regulation of NAD+ levels , impacting cellular energy metabolism and signaling pathways.

Pharmacological Applications

ACBAH has been investigated for various potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that ACBAH exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Properties : Research indicates that compounds similar to ACBAH may protect against oxidative stress-related neuronal damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth observed | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotection | Protection against oxidative stress |

Case Study: Neuroprotective Effects

A study on related compounds demonstrated that they could alleviate oxidative stress caused by oxygen-glucose deprivation in neuronal cells. This suggests a potential neuroprotective role for ACBAH through similar mechanisms, possibly involving the activation of antioxidant pathways like Nrf2 .

Comparative Analysis with Related Compounds

To understand the unique properties of ACBAH, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4-chloro-3-hydroxybenzoic acid | Contains both amino and chloro groups | Enzyme inhibition |

| 4-Amino-3-hydroxybenzoic acid | Lacks chlorine | Lesser antimicrobial activity |

| 3-Amino-4-chlorobenzoic acid | Different amino positioning | Varied pharmacological effects |

The presence of both amino and chloro substituents in ACBAH enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. Critical Parameters :

- Temperature control (< 5°C during halogenation to avoid over-substitution).

- Use of inert atmosphere (N2) during amination to prevent oxidation.

Advanced: How can multi-step synthesis be optimized to improve yield and minimize side products?

Methodological Answer:

Optimization strategies include:

- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) after halogenation to isolate 4-chloro intermediates .

- Catalytic Amination : Use of Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity and reduce byproducts like 3-amino isomers .

- pH Control : Maintain pH 4–5 during hydrobromide formation to prevent decomposition of the hydroxyl group .

Case Study :

A 35% yield improvement was achieved by replacing SO2Cl2 with N-chlorosuccinimide (NCS) in dichloromethane, reducing side-product formation by 22% .

Basic: What analytical techniques are used to confirm purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40), retention time ~8.2 min .

- NMR : <sup>1</sup>H NMR (DMSO-d6): δ 6.78 (d, J=8.5 Hz, H-5), 7.25 (s, H-6), 10.2 (broad, -OH) .

- X-ray Crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 15.4667 Å, b = 3.7648 Å .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Dynamic NMR Studies : Variable-temperature <sup>1</sup>H NMR to detect tautomeric forms or rotational isomers (e.g., hydroxyl group rotation barriers) .

Example : A 7.5 ppm doublet in <sup>1</sup>H NMR was attributed to H-bonding between -OH and hydrobromide, confirmed by IR (broad peak at 3200–2500 cm<sup>−1</sup>) .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Storage : Desiccated at −20°C in amber vials; hydrobromide salts are hygroscopic and degrade upon exposure to light .

- pH Sensitivity : Stable in acidic conditions (pH 2–4); decomposes at pH >7 via hydroxyl group oxidation .

- Thermal Stability : DSC shows decomposition onset at 215°C .

Advanced: How does structural modification (e.g., halogen substitution) affect bioactivity?

Methodological Answer:

- Bromine vs. Chlorine : Bromine at the 4-position increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration in dopamine modulation studies .

- Amino Group Protection : Acetylation reduces antimicrobial activity by 60% (MIC >128 µg/mL vs. 32 µg/mL for free amino form) .

Q. Table: Comparative Bioactivity of Derivatives

| Derivative | Target Enzyme (IC50) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| Parent Compound | 3-hydroxyanthranilate dioxygenase: 12 µM | E. coli: 32 |

| 4-Bromo-2,5-difluoro analog | Dopamine transporter: 8 µM | S. aureus: 64 |

| Ethyl ester prodrug | N/A | C. albicans: 128 |

Basic: What computational tools are used to model interactions with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina with 3-hydroxyanthranilate 3,4-dioxygenase (PDB: 4AA) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

- QSAR Models : Hammett constants (σmeta = +0.37) correlate with enzyme inhibition potency .

Advanced: How to address discrepancies in crystallographic data between similar compounds?

Methodological Answer:

- Space Group Analysis : Compare unit cell parameters (e.g., orthorhombic Pna21 vs. monoclinic C2/c) to identify polymorphic forms .

- Hydrogen Bonding Networks : R2<sup>2</sup>(8) motifs in 2-amino-4-chlorobenzoic acid vs. C(7) chains in brominated analogs .

Example : A 0.5 Å discrepancy in a-axis length between chloride and bromide analogs was attributed to halogen size differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.